molecular formula C14H15BrN2O3S B12192840 [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine

[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine

Cat. No.: B12192840
M. Wt: 371.25 g/mol
InChI Key: HIKVNYOOUSHLQQ-UHFFFAOYSA-N
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Description

[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine is a chemical compound with the molecular formula C14H15BrN2O3S It is characterized by the presence of a bromine atom, a propoxy group, a sulfonyl group, and a pyridylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine typically involves multiple steps. One common method starts with the bromination of 3-propoxyphenyl, followed by sulfonylation to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with 4-pyridylamine under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridylamine moiety at the 4-position enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H15BrN2O3S

Molecular Weight

371.25 g/mol

IUPAC Name

4-bromo-3-propoxy-N-pyridin-4-ylbenzenesulfonamide

InChI

InChI=1S/C14H15BrN2O3S/c1-2-9-20-14-10-12(3-4-13(14)15)21(18,19)17-11-5-7-16-8-6-11/h3-8,10H,2,9H2,1H3,(H,16,17)

InChI Key

HIKVNYOOUSHLQQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)Br

Origin of Product

United States

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